molecular formula C17H15N3O2S2 B2594279 6-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862973-86-2

6-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No. B2594279
CAS RN: 862973-86-2
M. Wt: 357.45
InChI Key: GCSDEGRPSPMBLG-UHFFFAOYSA-N
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Description

The compound “6-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine” belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are aromatic heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole core, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring . The ethoxy and methoxy groups are oxygen-containing substituents attached to the benzothiazole core .


Chemical Reactions Analysis

Benzothiazoles, including this compound, can undergo a variety of chemical reactions, particularly electrophilic substitution at the carbon atoms and nucleophilic substitution at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazole core, along with the ethoxy and methoxy substituents, would likely impact its solubility, boiling point, melting point, and other physical and chemical properties .

Scientific Research Applications

Anti-Cancer Activity

This compound has been synthesized and evaluated for its cytotoxicity against various cancer cell lines. It exhibits anti-cancer activity , particularly against Colo205, U937, MCF7, and A549 cancer cell lines . The ability to target and inhibit the growth of cancer cells makes it a potential candidate for further development into anti-cancer drugs.

Quorum Sensing Inhibition

Research has indicated that derivatives of benzo[d]thiazol compounds can act as quorum sensing inhibitors . Quorum sensing is a system of stimuli and response correlated to population density, which bacteria use to regulate gene expression. By inhibiting quorum sensing, these compounds could prevent bacterial infections without being antibiotics, offering a novel approach to combat antibiotic resistance.

Chemical Properties and Synthesis

The compound’s chemical properties , such as melting point, boiling point, density, molecular formula, and molecular weight, are crucial for its synthesis and application in various fields . Understanding these properties helps in designing and synthesizing the compound for specific applications.

Supply and Availability

The availability of this compound is essential for research and development. Suppliers like BenchChem offer this compound, indicating its commercial availability for research purposes. This ensures that scientists and researchers can obtain the compound for experimental and developmental work.

Physical Properties Analysis

Detailed analysis of the compound’s physical properties is necessary for its practical application in scientific research . This includes studying its solubility, stability under different conditions, and reactivity, which are all vital for its use in laboratory settings.

Future Directions

Given the wide range of biological activities exhibited by benzothiazoles, this compound could be a potential candidate for further study in various fields, including medicinal chemistry .

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c1-3-22-10-7-8-11-14(9-10)24-16(18-11)20-17-19-15-12(21-2)5-4-6-13(15)23-17/h4-9H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSDEGRPSPMBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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